molecular formula C15H23NO2 B050513 (-)-O-Desmethyl Tramadol-d6 CAS No. 1109218-03-2

(-)-O-Desmethyl Tramadol-d6

Katalognummer: B050513
CAS-Nummer: 1109218-03-2
Molekulargewicht: 255.38 g/mol
InChI-Schlüssel: UWJUQVWARXYRCG-RJSIYLOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-O-Desmethyl Tramadol-d6 is a deuterium-labeled analog of O-desmethyl tramadol (M1), the principal active metabolite of the analgesic tramadol. Its molecular formula is C₁₅H₁₇D₆NO₂·HCl, with a molecular weight of 291.85 g/mol . This compound serves as a stable isotopically labeled internal standard in analytical methods, such as liquid chromatography–tandem mass spectrometry (LC-MS/MS), for quantifying M1 and tramadol in biological matrices . The deuterium atoms replace six hydrogen atoms in the parent structure, enhancing its utility in distinguishing endogenous metabolites from exogenous compounds during analysis. Unlike therapeutic agents, this compound lacks pharmacological activity and is exclusively used in research settings to ensure assay precision .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the hydroxyl group, and subsequent attachment of the phenol group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Overview

(-)-O-Desmethyl Tramadol-d6 is a deuterated analog of O-Desmethyl Tramadol, which is an active metabolite of the analgesic tramadol. This compound is primarily utilized in scientific research due to its unique properties that enhance the accuracy of pharmacokinetic studies and analytical methods. The incorporation of deuterium allows for improved differentiation in mass spectrometry, making it an invaluable tool across various fields, including pharmacology, toxicology, and analytical chemistry.

Pharmacokinetics

This compound serves as an internal standard in mass spectrometry for studying the pharmacokinetics of tramadol and its metabolites. Its stable isotope labeling facilitates accurate quantification in biological samples, enabling researchers to better understand the metabolism and elimination pathways of tramadol in different populations.

Key Studies:

  • A population pharmacokinetic analysis highlighted the importance of CYP2D6 genetic polymorphisms in the metabolism of tramadol and its metabolites, including this compound .

Analytical Chemistry

The compound is extensively used in developing and validating analytical methods for quantifying tramadol in biological matrices. Its deuterated form minimizes interference from endogenous compounds, allowing for more precise results in both clinical and forensic settings.

Applications:

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common techniques where this compound is employed as a reference standard .

Clinical Toxicology

In forensic science, this compound is utilized for urine drug testing and toxicology analysis. Its stable isotope nature provides reliable results in detecting tramadol use or overdose cases.

Case Studies:

  • Studies have shown the effectiveness of using this compound in urine drug screening protocols to differentiate between tramadol and its metabolites .

Wirkmechanismus

The mechanism of action of 3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and phenol groups play a crucial role in these interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Metabolic Comparisons

Compound Molecular Formula Key Metabolic Pathway Role in Pharmacology
Tramadol C₁₆H₂₅NO₂ CYP2D6-mediated O-demethylation → M1 Dual mechanism: μ-opioid (via M1) + monoamine reuptake inhibition
O-Desmethyl Tramadol (M1) C₁₅H₂₃NO₂ Further glucuronidation Primary active metabolite; 200x higher μ-opioid affinity vs. tramadol
N-Desmethyl Tramadol (M2) C₁₅H₂₃NO₂ CYP3A4/2B6-mediated N-demethylation Inactive metabolite; no significant opioid activity
Desmetramadol Racemic mixture of (±)-M1 N/A (direct administration) Investigational analgesic bypassing CYP2D6 metabolism
(-)-O-Desmethyl Tramadol-d6 C₁₅H₁₇D₆NO₂·HCl N/A Analytical internal standard

Key Insights :

  • Tramadol requires CYP2D6-mediated metabolism to M1 for opioid activity, whereas Desmetramadol directly delivers M1 enantiomers, circumventing metabolic variability .
  • This compound’s deuterated structure prevents metabolic interference, ensuring accurate quantification of M1 in pharmacokinetic studies .

Pharmacokinetic and Pharmacodynamic Differences

Table 2: Pharmacokinetic Parameters in Humans and Animal Models

Parameter Tramadol M1 Desmetramadol
Bioavailability 65–70% (oral) Dependent on CYP2D6 phenotype Designed for 100% (precludes CYP2D6 limitations)
Half-life (t₁/₂) 5–7 hours 7–9 hours Similar to M1 (investigational)
μ-Opioid Receptor Ki 2.1 μM 0.0034 μM Comparable to M1 enantiomers
Monoamine Reuptake Ki NE: 0.79 μM; 5-HT: 0.99 μM No significant activity Retains monoaminergic effects

Key Insights :

  • M1 exhibits 200-fold higher μ-opioid receptor affinity compared to tramadol, underpinning its role as the active analgesic moiety .
  • Tramadol’s dual mechanism (opioid + monoaminergic) is split in its metabolites: M1 drives opioid effects, while the parent drug contributes to serotonin/norepinephrine reuptake inhibition .

Clinical and Analytical Relevance

  • CYP2D6 Polymorphisms : Poor metabolizers (PMs) produce 30% less M1, necessitating higher tramadol doses for analgesia . Desmetramadol avoids this liability by delivering M1 directly .
  • Drug Interactions : Crizotinib (a CYP2D6 inhibitor) reduces tramadol → M1 conversion, increasing tramadol accumulation but maintaining M1 levels .
  • Analytical Utility : this compound enables precise quantification of M1 in plasma, with LC-MS/MS methods achieving sensitivity limits of 0.1–500 ng/mL .

Receptor Selectivity and Off-Target Effects

Table 3: Receptor Interactions

Receptor Tramadol M1 Desmetramadol
μ-Opioid Weak (Ki = 2.1 μM) Potent (Ki = 0.0034 μM) Equivalent to M1 enantiomers
Muscarinic M1 No significant effect IC₅₀ = 10.1 μM Not reported
Serotonin Transporter Inhibitor (Ki = 0.99 μM) No activity Retains inhibition

Biologische Aktivität

Introduction

(-)-O-Desmethyl Tramadol-d6 is a stable isotope-labeled metabolite of tramadol, a widely used analgesic. Understanding its biological activity is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and metabolic pathways.

Metabolism of Tramadol

Tramadol undergoes extensive metabolism in the body, primarily through cytochrome P450 enzymes. The key metabolites include:

  • O-Desmethyl Tramadol (M1) : Formed by CYP2D6, this metabolite exhibits significant analgesic properties.
  • N-Desmethyl Tramadol (M2) : Formed by CYP2B6 and CYP3A4; it has minimal opioid agonist effects compared to M1 .

Table 1: Metabolic Pathways of Tramadol

MetaboliteEnzyme(s) InvolvedBiological Activity
O-Desmethyl Tramadol (M1)CYP2D6Significant analgesic effects
N-Desmethyl Tramadol (M2)CYP2B6, CYP3A4Minimal opioid effects

Opioid Receptor Activity

The analgesic effects of this compound are primarily attributed to its action on the µ-opioid receptor . Studies have shown that M1 has a much higher affinity for this receptor compared to tramadol itself, enhancing its analgesic efficacy significantly .

Muscarinic Receptor Interaction

Recent research indicates that this compound also interacts with muscarinic receptors, particularly M1 and M3 types. In a study involving Xenopus oocytes, it was found that:

  • Inhibition of M1 Receptors : this compound inhibited acetylcholine-induced currents in M1 receptors with an IC50 value of approximately 2 µM.
  • Minimal Effect on M3 Receptors : The compound did not significantly affect M3 receptor activity .

This dual action may suggest a broader mechanism contributing to its analgesic properties.

Table 2: Receptor Interaction Data

Receptor TypeEffectIC50 Value
M1Inhibition of ACh currents2 µM
M3No significant inhibitionNot applicable

Clinical Implications

A study analyzed the impact of genetic polymorphisms in the CYP2D6 enzyme on tramadol's efficacy. It was found that patients with reduced CYP2D6 activity required higher doses of tramadol to achieve similar analgesic effects compared to extensive metabolizers, highlighting the importance of this compound formation in pain management .

Environmental Impact

Research has also explored the occurrence of tramadol and its metabolites in wastewater treatment plants. The presence of this compound was detected, raising concerns about environmental contamination and the need for effective removal strategies during wastewater processing .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (-)-O-Desmethyl Tramadol-d6 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Key steps include:

  • Sample Preparation : Use protein precipitation or solid-phase extraction to reduce matrix interference. Deuterated analogs (e.g., Tramadol-d6) serve as internal standards to correct for variability .
  • Chromatographic Separation : Optimize mobile phases (e.g., acetonitrile/ammonium formate) and columns (C18 or HILIC) to resolve enantiomers and metabolites .
  • Validation : Assess precision, accuracy, recovery, and limits of detection (LOD/LOQ) per FDA/EMA guidelines. Cross-validate with independent reference standards .

Q. What are the primary metabolic pathways of this compound, and how does deuteration influence its stability?

  • Methodological Answer : The compound undergoes hepatic metabolism via:

  • O-Demethylation : Mediated by CYP2D6, producing pharmacologically active metabolites. Deuteration at the O-methyl group slows this pathway, enhancing metabolic stability for tracer studies .
  • N-Demethylation and Glucuronidation : CYP3A4/5 and UGT enzymes contribute to secondary pathways. Deuterium effects (kinetic isotope effects) must be quantified using isotopic dilution assays .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and GHS guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols. Store in sealed containers at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms affect the interpretation of this compound pharmacokinetic data in human studies?

  • Methodological Answer :

  • Genotyping : Screen participants for CYP2D6*10 (reduced activity) and *4/*5 (non-functional alleles) using PCR-RFLP or next-gen sequencing .
  • Dose Adjustment : For poor metabolizers, reduce tramadol doses to avoid toxicity from prolonged M1 (active metabolite) exposure. Use population pharmacokinetic models to simulate exposure scenarios .
  • Data Normalization : Express metabolite ratios (M1/M2) relative to CYP2D6 activity scores to account for genetic variability .

Q. What experimental strategies resolve discrepancies in reported receptor-binding affinities of this compound metabolites?

  • Methodological Answer :

  • Radioligand Binding Assays : Compare M1 (O-desmethyl) and M2 (N-desmethyl) using μ-opioid receptor-expressing cell lines (e.g., HEK293). Normalize data to reference agonists (e.g., morphine) .
  • Chiral Chromatography : Separate enantiomers via chiral columns (e.g., Chiralpak AD-H) to assess stereospecific binding differences .
  • Statistical Analysis : Apply Bland-Altman plots to evaluate inter-lab variability and meta-regression to identify confounding factors (e.g., assay temperature) .

Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) for this compound metabolism studies?

  • Methodological Answer :

  • Hepatocyte Models : Use cryopreserved human hepatocytes with CYP2D6 induction (rifampicin) to mimic enzyme activity. Compare intrinsic clearance (CLint) values across species .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate hepatic blood flow, protein binding, and enzyme abundance data from PharmVar to predict human PK .
  • Validation : Cross-check model predictions against clinical microdose studies using stable isotope-labeled tracers .

Q. Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling conflicting metabolite quantification data across studies?

  • Methodological Answer :

  • Multivariate Analysis : Use principal component analysis (PCA) to identify outlier datasets driven by extraction efficiency or ionization suppression in LC-MS/MS .
  • Sensitivity Analysis : Vary parameters (e.g., matrix effect thresholds, internal standard recovery) in bootstrap resampling to assess robustness .
  • Meta-Analysis : Apply random-effects models to pool data from heterogeneous studies, adjusting for covariates (e.g., sample storage conditions) .

Q. Tables for Methodological Reference

Parameter Analytical Method Key Considerations References
Quantification in PlasmaLC-MS/MS (ESI+)Matrix effects <15%; LOD: 0.1 ng/mL
Chiral SeparationChiralpak AD-H, 150 mm × 4.6 mmMobile phase: n-hexane/ethanol (85:15), 0.8 mL/min
CYP2D6 Activity AssessmentFluorescent Vivid® SubstratesIC50 values normalized to dextromethorphan

Eigenschaften

IUPAC Name

3-[(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJUQVWARXYRCG-RJSIYLOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.